Glucagon-like peptide-1 (9-36) amide is a significant metabolite derived from glucagon-like peptide-1 (7-36) amide, primarily through the enzymatic action of dipeptidyl peptidase-IV. This compound plays a crucial role in glucose metabolism and has garnered attention for its potential therapeutic applications in managing diabetes and obesity.
Glucagon-like peptide-1 (9-36) amide is predominantly formed in vivo from glucagon-like peptide-1 (7-36) amide, which is secreted by the intestinal L-cells in response to food intake. It is found across various species, including humans, bovines, guinea pigs, mice, porcine, and rats. The cleavage of glucagon-like peptide-1 (7-36) amide by dipeptidyl peptidase-IV results in the truncation of the peptide, yielding glucagon-like peptide-1 (9-36) amide, which has distinct biological activities compared to its precursor .
The synthesis of glucagon-like peptide-1 (9-36) amide can be achieved through enzymatic cleavage of glucagon-like peptide-1 (7-36) amide using dipeptidyl peptidase-IV. This enzyme cleaves the N-terminal end of the peptide, resulting in the formation of glucagon-like peptide-1 (9-36) amide.
The molecular formula of glucagon-like peptide-1 (9-36) amide is , with a molecular weight of approximately 3089.44 g/mol. The sequence of this peptide includes a specific modification at Arg-28, resulting in a C-terminal amide structure .
Glucagon-like peptide-1 (9-36) amide features a truncated structure compared to its precursor. The absence of the first three amino acids significantly alters its biological activity. The structural formula indicates that it retains a complex arrangement typical of peptides, which is crucial for its interaction with receptors.
The technical data for glucagon-like peptide-1 (9-36) amide includes:
Glucagon-like peptide-1 (9-36) amide primarily undergoes metabolic reactions involving further cleavage by various peptidases. Its antagonistic action at the glucagon-like peptide-1 receptor may lead to downstream effects on glucose metabolism.
In studies involving hepatocytes, glucagon-like peptide-1 (9-36) amide has been shown to suppress hepatic glucose production under stimulated conditions without blocking its effects through known receptors .
The mechanism by which glucagon-like peptide-1 (9-36) amide exerts its effects involves several pathways:
Research indicates that administration of glucagon-like peptide-1 (9-36) amide can lead to significant reductions in hepatic glucose production during euglycemic clamp studies, particularly in obese individuals .
Glucagon-like peptide-1 (9-36) amide is typically stored at -20°C to maintain stability and prevent degradation. Its purity is generally ≥95%, as determined by high-performance liquid chromatography.
The compound exhibits properties characteristic of peptides:
Relevant analyses indicate that this metabolite's half-life varies significantly between species; for instance, it has a half-life of approximately 180 minutes in human hepatocytes .
Glucagon-like peptide-1 (9-36) amide has several potential applications in scientific research and medicine:
GLP-1(9-36)amide is a 28-amino acid peptide generated from the proteolytic cleavage of the full-length GLP-1(7-36)amide. Its sequence is H-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH₂ across humans, bovines, guinea pigs, mice, porcines, and rats [1] [4] [8]. This remarkable evolutionary conservation highlights its fundamental biological role. The N-terminal truncation (removal of His⁷-Ala⁸) distinguishes it from the parent peptide and abolishes insulinotropic activity. The C-terminal arginine amidation is universally preserved, critical for receptor interactions [3] [6].
Table 1: Conserved Primary Sequence of GLP-1(9-36)amide
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 |
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Amino Acid | Glu | Gly | Thr | Phe | Thr | Ser | Asp | Val | Ser | Ser | Tyr | Leu | Glu | Gly | Gln | Ala | Ala | Lys | Glu | Phe | Ile | Ala | Trp | Leu | Val | Lys | Gly | Arg(NH₂) |
Species | Human, Bovine, Guinea Pig, Mouse, Porcine, Rat | [1] [4] [8] |
GLP-1(9-36)amide is exclusively formed via the cleavage of GLP-1(7-36)amide by dipeptidyl peptidase-4 (DPP-4). This enzyme catalyzes the removal of the N-terminal dipeptide His⁷-Ala⁸ [3] [6]. This modification is irreversible under physiological conditions and represents the major inactivation pathway for native GLP-1. Further degradation can occur through neutral endopeptidase (NEP) 24.11, yielding smaller fragments like GLP-1(28-36)amide [9]. The cleavage by DPP-4 is near-instantaneous, resulting in plasma levels of GLP-1(9-36)amide up to 10-fold higher than the intact hormone [6].
Table 2: Key Proteolytic Cleavage Events Generating GLP-1(9-36)amide
Precursor Peptide | Enzyme | Cleavage Site | Product | Biological Consequence | |
---|---|---|---|---|---|
GLP-1(7-36)amide | DPP-4 | Between Ala⁸ and Glu⁹ | GLP-1(9-36)amide | Loss of insulinotropic activity; Gain of antagonism at GLP-1R | |
GLP-1(9-36)amide | NEP 24.11 | Multiple sites (e.g., Arg²⁸↓Gly²⁹) | GLP-1(28-36)amide etc. | Potential generation of bioactive fragments | [3] [6] [9] |
The C-terminal amidation (Arg³⁶-NH₂) is a conserved feature of physiologically relevant GLP-1(9-36)amide. Studies comparing amidated (GLP-1(9-36)amide) and non-amidated (GLP-1(9-36) acid) forms reveal significant functional differences:
Direct high-resolution structural data (NMR, X-ray) for GLP-1(9-36)amide remains limited compared to its parent peptide. However, studies on GLP-1(7-36)amide and the homologous exendin-4 reveal insights applicable to the metabolite:
Despite sequence identity, subtle functional differences in GLP-1(9-36)amide across species may arise from conformational dynamics or receptor variations:
Table 3: Structural and Functional Attributes of GLP-1(9-36)amide Across Species
Species | Sequence Identity to Human | Key Structural Features | Reported Receptor Affinity (Relative to Human) | Dominant Functional Effect | |
---|---|---|---|---|---|
Human | 100% | Conserved C-terminal helix; Disordered N-terminus | 1.0 (Reference) | GLP-1R antagonism; Cardioprotection | |
Mouse | 100% | Identical conserved motifs | 0.9–1.1 | Hepatic glucose suppression; β-cell cytoprotection | |
Rat | 100% | Identical conserved motifs | 0.8–0.9 (for human receptor) | Weak insulinotropism; GLP-1R antagonism | |
Dog | 100% | Identical conserved motifs | ~1.0 | Pancreatic GLP-1R antagonism | [1] [3] [5] |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3